Substituent Lipophilicity: 2-Bromo vs. 2-Chloro and 3-Methyl Benzothiazole Amide Analogs
The computed XLogP3 value for 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is 5 [1]. By comparison, the 2-chloro analog (CAS 681156-53-6, C₁₇H₁₅ClN₂OS, MW 330.83) has a lower computed logP consistent with the smaller halogen substituent (π constant: Br = 0.86 vs. Cl = 0.71 for aromatic substitution) [2]. The 3-methyl analog (CAS 681156-37-6, C₁₈H₁₈N₂OS, MW 310.42) has a still lower logP due to the absence of halogen (π constant: CH₃ = 0.56) . This lipophilicity gradient (Br > Cl > CH₃) directly affects membrane permeability, nonspecific protein binding, and brain penetration potential—parameters critical in CNS-targeted benzothiazole programs such as adenosine A₂A receptor antagonism for Parkinson's disease [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and aromatic substituent π constant |
|---|---|
| Target Compound Data | XLogP3 = 5; Br π = 0.86 |
| Comparator Or Baseline | 2-Chloro analog: estimated logP ~4.5–4.8 (Cl π = 0.71); 3-Methyl analog: estimated logP ~4.0–4.5 (CH₃ π = 0.56) |
| Quantified Difference | Δπ (Br – Cl) = +0.15; Δπ (Br – CH₃) = +0.30; ΔXLogP3 approximately +0.2–0.5 log units vs. chloro, +0.5–1.0 vs. methyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07); π constants from Hansch-Leo substituent parameter database |
Why This Matters
The 0.15–0.30 π unit increase relative to the 2-chloro analog predicts measurably higher CNS penetration (logBB correlation) and increased nonspecific protein binding—a critical trade-off for neuroscience screening library selection where brain exposure must be balanced against target specificity.
- [1] PubChem. Compound Summary: 2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide. CID 4685000. Computed XLogP3 = 5. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. 1995. (π constants: Br = 0.86, Cl = 0.71, CH₃ = 0.56). View Source
- [3] Flohr A, Jakob-Roetne R, Norcross RD, Riemer C. Substituted benzothiazole amide derivatives. US Patent 6,727,247 B2. 2004. (Adenosine A₂A receptor ligands for CNS disorders including Parkinson's disease). View Source
